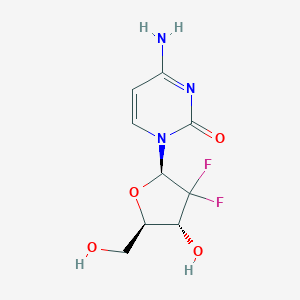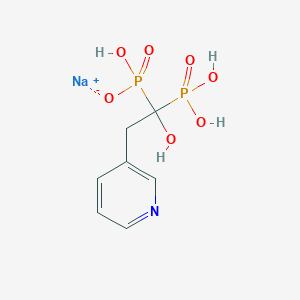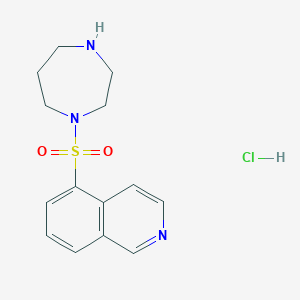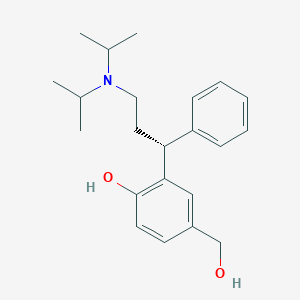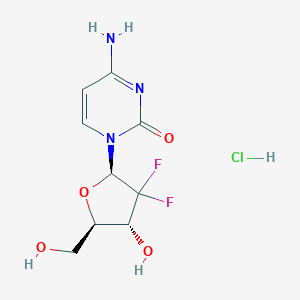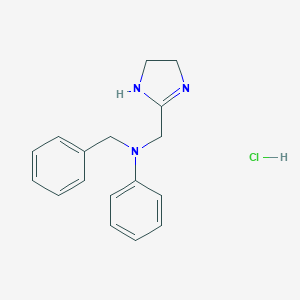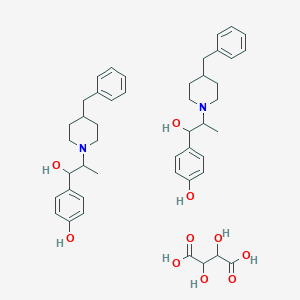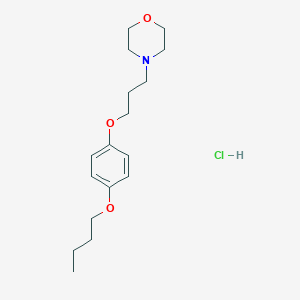
Tame
Übersicht
Beschreibung
what is 'Tame'? Tame is an adjective used to describe an animal or person that is not wild or aggressive. It can also be used to describe something that is not extreme or chaotic. the use of 'Tame' Tame can be used as an adjective to describe an animal or person that has been domesticated or trained to obey humans. It can also be used to describe something that is not wild or dangerous. For example, one might say that a pet cat is tame, or that a child's first bike ride was tame. the chemistry of 'Tame' Tame is a chemical compound of the aromatic hydrocarbon family. It is a colorless liquid with a sweet smell and is used in a variety of industrial and commercial applications. It is produced by the reaction of benzene with ethylene in the presence of an acidic catalyst. Tame is used as a solvent in the production of plastics, paints, and resins, and is also used as a fuel additive and as an ingredient in the synthesis of certain pharmaceuticals. It is also used as a flavoring agent in food and beverages. the biochemical/physical effects of 'Tame' TAME (tetramethylenedisulfotetramine) is an industrial chemical used as a corrosion inhibitor and as a flame retardant. It is a toxic substance and can cause a range of adverse health effects. The most common physical effects of TAME include skin, eye, and respiratory irritation. It can also cause headaches, dizziness, nausea, and vomiting. Long-term exposure can lead to liver and kidney damage, as well as neurological effects such as loss of coordination and confusion. At a biochemical level, TAME can interfere with the body's natural detoxification processes and can disrupt the normal functioning of the liver and kidneys. It is also known to interfere with the body's natural hormones, which can lead to reproductive and developmental problems. the benefits of 'Tame' 1. Improved Mental Health: Tame can help reduce stress and anxiety levels, improve mood, and increase overall wellbeing. This can be especially beneficial for people who suffer from depression or anxiety. 2. Increased Focus and Productivity: Tame can help improve concentration and focus, allowing you to get more done in less time. 3. Improved Relationships: Tame can help you to better understand and communicate with others, which can lead to improved relationships. 4. Improved Physical Health: Tame can help reduce muscle tension and improve posture, which can lead to improved physical health. 5. Improved Self-Awareness: Tame can help you to become more aware of your thoughts, feelings, and behaviors, which can help you make better decisions. the related research of 'Tame' 1. Tame Graph Theory: This branch of mathematics deals with the study of graphs, which are mathematical structures used to represent relationships between objects. It is used in a variety of applications, such as computer science, network theory, and bioinformatics. 2. Tame Representations: This research focuses on the use of tame representations to model complex systems. A tame representation is a type of representation that is simple enough to be understood and manipulated easily. 3. Tame Algorithms: This research focuses on the development of algorithms that are designed to be efficient, accurate, and easy to understand. These algorithms can be used to solve a variety of problems, including optimization and classification. 4. Tame Programming Languages: This research focuses on the development of programming languages that are designed to be easy to learn and use. These languages are often used to create software applications. 5. Tame Machine Learning: This research focuses on the development of algorithms that are designed to learn from data and make predictions. These algorithms are used in a variety of applications, such as image recognition, natural language processing, and autonomous vehicles.
Wissenschaftliche Forschungsanwendungen
TAME in Deep Learning and Explainable AI
“TAME” stands for Trainable Attention Mechanism for Explanations. It’s a method for generating explanation maps with a multi-branch hierarchical attention mechanism. TAME combines a target model’s feature maps from multiple layers using an attention mechanism, transforming them into an explanation map. It can be applied to any convolutional neural network (CNN) by streamlining the optimization of the attention mechanism’s training method and the selection of target model’s feature maps .
TAME Toolkit for Data Science and Environmental Health Research
The InTelligence And Machine lEarning (TAME) Toolkit is developed for introductory data science, chemical-biological analyses, predictive modeling, and database mining for environmental health research. It promotes trainee-driven data generation, management, and analysis methods to “TAME” data in environmental health studies .
TAME in Anti-Aging Clinical Trials
“TAME” is also used in the context of anti-aging clinical trials. However, the details of its application in this field are not clear from the available resources .
Eigenschaften
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJXALNHKIDOD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tame | |
CAS RN |
901-47-3 | |
| Record name | α-Tosyl-L-arginine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosylarginine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL P-TOLUENESULFONYL-L-ARGININATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7BKF44U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TAME?
A1: TAME, or tert-amyl methyl ether, has a molecular formula of C6H14O and a molecular weight of 102.17 g/mol. []
Q2: How does proTAME, a prodrug of TAME, interact with the Anaphase Promoting Complex/Cyclosome (APC/C) in multiple myeloma cells?
A2: ProTAME specifically inhibits the APCCdc20 complex, a component of APC/C responsible for cell cycle progression. This inhibition leads to an accumulation of cyclin B1, a substrate of APCCdc20, and induces metaphase arrest in multiple myeloma cells. []
Q3: Can TAME be used as a solvent in acidic or alkaline systems?
A3: Yes, TAME demonstrates the advantage of being applicable in both acidic and alkaline systems. []
Q4: How is TAME used in the synthesis of 2-methoxy-2-methylbutane (TAME)?
A4: TAME is not used in its own synthesis. It is synthesized through the reaction of methanol with 2-methyl-2-butene, often employing acidic catalysts. []
Q5: How effective is TAME as an extractant for removing phenol from wastewater?
A5: TAME exhibits excellent extraction capabilities for phenol, with a distribution coefficient ranging from 40 to 60. It can achieve extraction efficiencies exceeding 95% within a pH range of 2 to 10. []
Q6: Have any computational studies been conducted on the catalytic destruction of TAME?
A6: While specific computational studies on TAME destruction weren't mentioned in the provided abstracts, research demonstrates that TAME, along with other ether compounds, can be effectively eliminated from the gas phase via reductive catalytic destruction using a palladium-based catalyst. []
Q7: How do structural differences between ether compounds affect their degradation rates in catalytic oxidation?
A7: Research indicates a correlation between the structure of ether compounds and their reaction rates during catalytic oxidation. The observed degradation rates decrease in the following order: TAME > ETBE > MTBE > DIPE > DEE > DME. []
Q8: What is the stability of MTBE, TAME, DIPE, and ETBE in water samples?
A8: Research shows that these ether oxygenates are stable in water samples for up to 216 days when preserved at a pH of 2. []
Q9: What is the effect of proTAME on the viability of multiple myeloma cells?
A9: ProTAME treatment causes a significant decrease in the viability of multiple myeloma cell lines, primary cells from humans, and cells from mice with 5T33MM disease. This effect is dose-dependent and accompanied by increased apoptosis. []
Q10: Does proTAME affect cells in the bone marrow microenvironment other than multiple myeloma cells?
A10: No, research suggests that proTAME treatment does not negatively impact other cells within the bone marrow microenvironment. []
Q11: Is there a correlation between Cdc20 expression and prognosis in multiple myeloma patients?
A11: Yes, analysis of gene expression data revealed that elevated Cdc20 expression is linked to a poorer prognosis in specific subgroups of multiple myeloma patients. []
Q12: What analytical technique is used to measure low concentrations of MTBE, TAME, DIPE, and ETBE in water?
A12: Purge-and-trap capillary-column gas chromatography/mass spectrometry is a reliable method for analyzing trace amounts (nanograms per liter) of these ether gasoline oxygenates in water. []
Q13: What are the primary products of MTBE catalytic oxidation?
A14: The catalytic oxidation of MTBE primarily results in the formation of carbon dioxide and water. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



